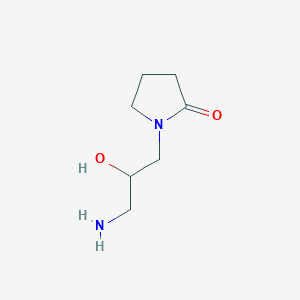

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one

Description

Contextualization within Pyrrolidin-2-one Scaffold Research

The pyrrolidin-2-one ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a wide array of biologically active compounds underscores its importance. chemcd.comrdd.edu.iq This structural motif is a core component of the racetam class of nootropic drugs, such as piracetam (B1677957) and its analogs, which have been investigated for their cognitive-enhancing effects. The pyrrolidin-2-one scaffold offers a rigid framework that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships.

The incorporation of diverse substituents onto the pyrrolidin-2-one ring has led to the development of compounds with a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. mdpi.com The nitrogen atom of the lactam provides a key point for substitution, influencing the molecule's physicochemical properties and biological target interactions. The investigation of compounds like 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one is a logical extension of this research, aiming to explore how the addition of an amino alcohol side chain modulates the properties of the core pyrrolidin-2-one structure.

Historical Development of Amino Alcohol and Pyrrolidinone Chemistry in Academic Inquiry

The fields of amino alcohol and pyrrolidinone chemistry have rich and independent histories. Amino alcohols, characterized by the presence of both an amine and a hydroxyl group, are fundamental building blocks in organic synthesis and are found in numerous natural products and pharmaceuticals. Their ability to form hydrogen bonds and act as chiral ligands has made them invaluable in asymmetric synthesis.

The chemistry of pyrrolidin-2-one, also known as γ-butyrolactam, gained significant momentum with the discovery of the biological activities of its derivatives. The synthesis of N-substituted pyrrolidin-2-ones, often achieved through the condensation of primary amines with γ-butyrolactone, has been a subject of extensive research. rdd.edu.iq This reaction allows for the introduction of a wide variety of functional groups at the N-1 position of the pyrrolidin-2-one ring.

The convergence of these two fields, represented by molecules such as this compound, reflects a strategic approach in medicinal chemistry to combine well-established pharmacophores to create novel chemical entities with potentially unique biological profiles.

Rationale for Comprehensive Investigation of this compound

The rationale for a detailed investigation of this compound stems from the potential for synergistic or novel properties arising from the combination of the pyrrolidin-2-one core and the amino alcohol side chain. The pyrrolidin-2-one moiety provides a proven scaffold with a history of central nervous system activity, while the amino alcohol group can introduce new hydrogen bonding capabilities, alter solubility, and provide additional points for interaction with biological targets.

Specific areas of interest for this compound could include its potential as a neuroprotective agent, given the background of the racetam family. Furthermore, the presence of amino and hydroxyl groups suggests possible antimicrobial or antifungal activity, as these functionalities are common in many antimicrobial agents. A comprehensive investigation would involve its synthesis, full spectroscopic characterization, and evaluation in a variety of biological assays to elucidate its potential therapeutic applications.

While detailed experimental data for this compound is not extensively available in publicly accessible research literature, its chemical properties can be predicted and are available in chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20958-23-0 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Predicted XLogP3 | -1.8 |

| Predicted Hydrogen Bond Donor Count | 2 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 4 |

| Predicted Topological Polar Surface Area | 61.8 Ų |

This data is based on computational predictions.

Detailed Research Findings

Specific peer-reviewed research articles detailing the synthesis and biological evaluation of this compound are not readily identifiable in a comprehensive search of scientific databases. However, the general synthesis of N-substituted pyrrolidin-2-ones is well-documented. A plausible synthetic route would involve the reaction of 2-pyrrolidinone (B116388) with a suitable three-carbon electrophile containing a protected amine and a hydroxyl or epoxide group, followed by deprotection. For instance, the reaction of the sodium salt of 2-pyrrolidinone with epichlorohydrin (B41342), followed by aminolysis of the resulting epoxide, would yield the target compound.

The characterization of such a compound would typically involve a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons, the methylene (B1212753) groups of the propyl chain, the methine proton adjacent to the hydroxyl group, and the protons of the primary amine. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, and the carbons of the 3-amino-2-hydroxypropyl side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the alcohol, C=O stretching of the lactam, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

This table represents expected data based on the chemical structure and is not derived from published experimental results for this specific compound.

The potential research applications of this compound can be inferred from the known activities of related compounds. The pyrrolidin-2-one scaffold is a well-known pharmacophore in neuropharmacology, suggesting that this compound could be investigated for its effects on cognitive function, neurodegenerative diseases, or other central nervous system disorders. Additionally, the presence of the amino alcohol moiety, a common feature in many antimicrobial agents, warrants investigation into its potential antibacterial and antifungal properties. Further research is required to synthesize, characterize, and biologically evaluate this compound to determine its specific properties and potential applications.

Properties

IUPAC Name |

1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-4-6(10)5-9-3-1-2-7(9)11/h6,10H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNONWEZCBLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261748 | |

| Record name | 1-(3-Amino-2-hydroxypropyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20958-23-0 | |

| Record name | 1-(3-Amino-2-hydroxypropyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20958-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Amino-2-hydroxypropyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 3 Amino 2 Hydroxypropyl Pyrrolidin 2 One

Established Synthetic Routes and Precursor Chemistry

Synthesis via Ring-Opening of Epoxide Intermediates

A prevalent and efficient method for the synthesis of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one involves the initial preparation of an epoxide intermediate, followed by a nucleophilic ring-opening reaction. A common starting point for this pathway is the reaction of 2-pyrrolidinone (B116388) with epichlorohydrin (B41342). This reaction typically proceeds in the presence of a base, such as sodium hydride or potassium hydroxide, to deprotonate the pyrrolidinone nitrogen, which then acts as a nucleophile, displacing the chloride from epichlorohydrin to form 1-(oxiran-2-ylmethyl)pyrrolidin-2-one.

The subsequent and crucial step is the regioselective ring-opening of the epoxide with an amine source. Ammonia is a common nucleophile for this transformation, leading directly to the desired primary amine. This aminolysis is often carried out under pressure and at elevated temperatures to facilitate the reaction. The use of a catalyst can be beneficial in improving the rate and selectivity of the ring-opening process.

A single-stage synthesis of N-(2,3-epoxypropyl)-α-pyrrolidone (NEPP) has been developed, reacting α-pyrrolidone with epichlorohydrin in the presence of alkaline agents like potassium or sodium hydroxides. researchgate.net This intermediate is pivotal for the subsequent introduction of the amino group.

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | 2-Pyrrolidinone, Epichlorohydrin | Base (e.g., NaOH, KOH) | Organic Solvent | - | 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one |

| 2 | 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, Ammonia | - | - | Elevated temperature and pressure | This compound |

Utilization of Pyrrolidinone Derivatives as Starting Materials

An alternative approach begins with the pyrrolidinone moiety and introduces the aminohydroxypropyl side chain through alkylation with a suitable three-carbon synthon. This method offers flexibility in the choice of the alkylating agent, which can be pre-functionalized with the desired amino and hydroxyl groups, often in a protected form.

For instance, 2-pyrrolidinone can be N-alkylated with a 3-halo-1,2-propanediol derivative where the amino group is introduced in a subsequent step, or with a 3-amino-1-halo-2-propanol derivative where the amino and hydroxyl groups are already in place. The reactivity of the nitrogen atom in 2-pyrrolidinone is a key factor, and its deprotonation with a suitable base is often necessary to facilitate the alkylation reaction. nih.gov N-substituted pyrrolidin-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C). rdd.edu.iq

Exploration of Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an attractive strategy for the efficient construction of complex molecules like this compound. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to the synthesis of highly substituted pyrrolidinone derivatives. nih.govbohrium.comnih.gov For example, a three-component reaction between an amine, an aldehyde, and an activated alkene can lead to the formation of a functionalized pyrrolidine (B122466) ring. nih.gov The development of a specific MCR for this compound would represent a significant advancement in its synthesis, offering potential benefits in terms of atom economy and procedural simplicity.

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

The presence of a chiral center at the 2-position of the hydroxypropyl side chain means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications.

Stereocontrol can be achieved by using a chiral starting material, such as an enantiomerically pure epoxide like (R)- or (S)-glycidol or their derivatives. The ring-opening of these chiral epoxides with pyrrolidinone, followed by the introduction of the amino group, will proceed with a defined stereochemistry, leading to an enantiomerically enriched product. The stereochemical outcome of the epoxide ring-opening is typically governed by the S(_N)2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

For the synthesis of chiral 3-hydroxypyrrolidine, a method starting from chiral epichlorohydrin has been reported, which is then converted to a chiral 3-chloro-2-hydroxypropionitrile. google.com This highlights the use of chiral precursors to induce stereoselectivity.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, and the type and amount of catalyst or base used.

In the epoxide ring-opening pathway, the choice of base for the initial N-alkylation of pyrrolidinone can significantly impact the yield of the epoxide intermediate. Stronger bases may lead to side reactions, while weaker bases may result in incomplete conversion. The conditions for the subsequent aminolysis of the epoxide are also critical. The temperature and pressure must be carefully controlled to ensure complete reaction without promoting side reactions or degradation of the product. The use of a catalyst can help to lower the required reaction temperature and pressure, leading to a more efficient and selective process.

| Reaction Step | Parameter | Considerations | Potential Outcomes |

|---|---|---|---|

| N-Alkylation of Pyrrolidinone | Base | Strength and stoichiometry | Improved yield of epoxide intermediate, reduced side reactions |

| Solvent | Polarity and aprotic/protic nature | Enhanced reaction rates and solubility of reactants | |

| Temperature | Balancing reaction rate and stability of reactants/products | Optimized conversion and minimized degradation | |

| Epoxide Ring-Opening | Temperature & Pressure | Ensuring complete reaction without product degradation | Higher yield and purity of the final product |

| Catalyst | Type and loading | Increased reaction rate and selectivity, milder conditions | |

| Amine Source | Concentration and nature (e.g., ammonia, protected amine) | Control over the introduction of the amino group |

Sustainable and Scalable Synthetic Approaches for this compound

The development of sustainable and scalable synthetic routes is a key consideration for the industrial production of this compound. Green chemistry principles, such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes, are increasingly being applied to the synthesis of fine chemicals.

For the synthesis of this compound, sustainable approaches could include the use of catalytic methods to reduce the amount of waste generated, the use of environmentally benign solvents, and the development of continuous flow processes. Flow chemistry, in particular, offers several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. rdd.edu.iqnih.govgoogle.com The use of flow reactors can enable better control over reaction parameters, leading to higher yields and purities, and can facilitate the safe handling of hazardous reagents.

Furthermore, the development of biocatalytic methods, using enzymes to carry out specific synthetic transformations, could offer a highly sustainable route to enantiomerically pure this compound.

Chemical Reactivity and Derivatization Strategies for 1 3 Amino 2 Hydroxypropyl Pyrrolidin 2 One

Analysis of Functional Group Reactivity

The distinct electronic and steric environments of the primary amino, secondary hydroxyl, and lactam groups dictate their individual reactivities. The primary amine is a potent nucleophile and a base, the secondary hydroxyl group can act as a nucleophile or be converted into a leaving group, and the pyrrolidin-2-one ring contains an amide bond that can be susceptible to hydrolysis or reduction.

The terminal primary amino group is typically the most nucleophilic site in the molecule, making it a prime target for various modifications.

Alkylation: The primary amine can readily undergo N-alkylation through reactions with alkyl halides or via reductive amination. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a common method for introducing alkyl substituents. This approach is highly effective for synthesizing secondary amines from primary amines. The presence of a hydroxyl group on the scaffold is well-tolerated under these conditions.

Acylation: Acylation of the amino group to form an amide is another fundamental transformation. This is typically achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is generally high-yielding and chemoselective for the amine over the less nucleophilic hydroxyl group, particularly under neutral or slightly basic conditions.

Amidation: Similar to acylation, amidation involves forming a new amide bond. This term is often used interchangeably with acylation when the acylating agent is a carboxylic acid. The use of standard peptide coupling reagents can facilitate the reaction between the primary amine of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one and a carboxylic acid.

Table 1: Derivatization Reactions of the Primary Amino Group

| Reaction Type | Reagent Class | Product Functional Group | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Basic conditions |

| Aldehydes/Ketones | Secondary/Tertiary Amine | Reductive amination (e.g., NaBH₃CN) | |

| Acylation | Acyl Chlorides/Anhydrides | Amide | Anhydrous, often with a non-nucleophilic base |

| Amidation | Carboxylic Acids | Amide | Coupling agents (e.g., DCC, HATU) |

The secondary hydroxyl group offers another site for derivatization, although it is generally less reactive than the primary amine. Selective modification often requires protection of the amino group.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. Direct esterification with a carboxylic acid typically requires acidic catalysis (e.g., Fischer esterification) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org These methods can be challenging in the presence of an unprotected amine, which may react preferentially. Therefore, N-protection (e.g., as a Boc or Cbz carbamate) is a common prerequisite for selective O-acylation.

Etherification: Formation of an ether linkage (etherification) at the secondary alcohol can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The basic conditions required for alkoxide formation can be problematic with an unprotected amine. Alternative methods, such as reacting the alcohol with an alkylating agent under acidic conditions or via Mitsunobu reaction, can also be employed, again, typically after protecting the more reactive amino group.

Table 2: Transformations of the Secondary Hydroxyl Group

| Reaction Type | Reagent Class | Product Functional Group | General Conditions |

|---|---|---|---|

| Esterification | Acyl Chlorides/Anhydrides | Ester | N-protection, then reaction with base |

| Carboxylic Acids | Ester | N-protection, then acid catalysis or coupling agents | |

| Etherification | Alkyl Halides | Ether | N-protection, then strong base (Williamson) |

| Alcohols | Ether | N-protection, then Mitsunobu conditions |

The pyrrolidin-2-one ring, a five-membered lactam, is relatively stable but can undergo specific modifications.

Lactam Hydrolysis: Under strong acidic or basic conditions, the amide bond within the lactam ring can be hydrolyzed. This ring-opening reaction would result in the formation of a γ-aminobutyric acid derivative, specifically 4-((3-amino-2-hydroxypropyl)amino)butanoic acid.

Reduction of the Lactam Carbonyl: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one moiety into a pyrrolidine (B122466) ring. nih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, although they would also reduce other carbonyl groups if present. Milder and more selective reagents, such as borane (B79455) complexes or 9-borabicyclo[3.3.1]nonane (9-BBN), can be effective for the reduction of tertiary lactams. organic-chemistry.org

Alpha-Functionalization: The carbons alpha to the lactam carbonyl (C3 and C5 positions) can potentially be functionalized. Deprotonation at the C3 position with a strong base could generate an enolate, which could then react with various electrophiles. Oxidation at the C5 position can lead to the formation of N-acyliminium ion intermediates, which are valuable for further synthetic transformations. nih.gov

Oxidation and Reduction Pathways

The functional groups of this compound present multiple sites for oxidation and reduction reactions.

Oxidation: The secondary alcohol is susceptible to oxidation to a ketone, yielding 1-(3-amino-2-oxopropyl)pyrrolidin-2-one. A variety of oxidizing agents can be used, with chemoselectivity being a key consideration to avoid oxidation of the primary amine. The pyrrolidine ring itself can be oxidized at the carbon alpha to the nitrogen (the C5 position) to form a hydroxylactam or an N-acyliminium ion precursor, which can be trapped by nucleophiles. nih.govresearchgate.net Electrochemical methods have also been developed for the selective oxidation of pyrrolidines to pyrrolidinones. acs.org Furthermore, the primary amine could be oxidized, potentially leading to N-nitrenes which can undergo further intramolecular reactions. rsc.org

Reduction: As mentioned previously, the lactam carbonyl is the primary site for reduction within the pyrrolidin-2-one ring. organic-chemistry.org This converts the lactam to a cyclic amine. This transformation significantly alters the electronic properties and shape of the heterocyclic portion of the molecule.

Nucleophilic Substitution Reactions

The nucleophilic character of the primary amine and secondary alcohol drives their participation in substitution reactions.

Amine as Nucleophile: The primary amine can act as a nucleophile in S_N2 reactions, displacing leaving groups from alkyl, allyl, or benzyl (B1604629) halides to form secondary amines. It can also participate in the ring-opening of epoxides, a reaction that proceeds via nucleophilic attack on one of the epoxide carbons. um.edu.my

Hydroxyl as Nucleophile: While less nucleophilic than the amine, the hydroxyl group can also participate in nucleophilic substitutions, particularly after deprotonation.

Hydroxyl as Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This transformation inverts the reactivity of this position, making the carbon to which it is attached electrophilic and susceptible to attack by a wide range of nucleophiles. This two-step sequence (activation then substitution) is a powerful strategy for introducing diverse functionalities.

Intramolecular Cyclization and Rearrangement Studies

The spatial proximity of the three functional groups allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclization: Derivatization of the terminal amine or the hydroxyl group can introduce functionalities that subsequently react with another part of the molecule. For example, acylation of the amine with a haloacyl halide could be followed by an intramolecular S_N2 reaction where the hydroxyl oxygen acts as a nucleophile, displacing the halide to form a morpholinone-type ring system. A particularly relevant cyclization pathway involves the formation of piperazine (B1678402) derivatives. organic-chemistry.orgnih.govmdpi.comresearchgate.net If the primary amine is made to react with a two-carbon electrophilic unit and the hydroxyl group is converted into a leaving group (or vice-versa), an intramolecular cyclization can occur to form a substituted piperazine ring, a common scaffold in medicinal chemistry.

Rearrangements: While specific rearrangements for this exact compound are not extensively documented, related structures are known to undergo rearrangements. For instance, under certain conditions, ring contraction or expansion of the pyrrolidinone system could be envisioned. The 1,2-amino alcohol substructure is a key feature in various named reactions and rearrangements, although these often require specific catalysts or derivatization to proceed.

Design and Synthesis of Structurally Diverse Derivatives

The strategic derivatization of this compound is centered on the chemical manipulation of its reactive amino and hydroxyl groups. Standard synthetic methodologies can be employed to generate libraries of novel compounds with diverse structural features.

Modifications at the Amino Group

The primary amino group is a key site for introducing structural diversity. Common derivatization strategies include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: The reaction of the primary amine with various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, in the presence of a base, yields a wide range of N-acyl derivatives. This approach allows for the introduction of various aliphatic and aromatic moieties. For instance, reacting the parent compound with different benzoyl chloride derivatives can introduce substituted phenyl rings, thereby altering the molecule's steric and electronic properties.

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl groups at the amino position. This modification can influence the compound's basicity and lipophilicity.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.

Modifications at the Hydroxyl Group

The secondary hydroxyl group provides another avenue for structural diversification through reactions such as O-acylation and O-alkylation.

O-Acylation: Esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides, similar to N-acylation. This modification can serve to mask the polar hydroxyl group, thereby increasing the lipophilicity of the resulting derivative.

O-Alkylation: The hydroxyl group can be converted to an ether linkage via reactions like the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This strategy allows for the introduction of a variety of alkyl and aryl ether substituents.

The synthesis of these derivatives often involves protection-deprotection strategies to ensure regioselectivity, particularly when both the amino and hydroxyl groups are reactive under the same conditions. For example, the amino group can be temporarily protected with a suitable protecting group (e.g., Boc or Cbz) to allow for selective modification of the hydroxyl group, followed by deprotection to yield the desired product or to enable further derivatization at the amino group.

The following tables illustrate potential synthetic pathways and the resulting diverse derivatives of this compound.

Table 1: Synthetic Strategies for Derivatization

| Reaction Type | Reagent | Functional Group Targeted | Resulting Derivative Class |

| N-Acylation | Acyl Chloride/Anhydride | Amino Group | N-Acyl Derivatives |

| N-Alkylation | Alkyl Halide/Reductive Amination | Amino Group | N-Alkyl Derivatives |

| N-Sulfonylation | Sulfonyl Chloride | Amino Group | N-Sulfonyl Derivatives |

| O-Acylation | Acyl Chloride/Anhydride | Hydroxyl Group | O-Acyl Derivatives |

| O-Alkylation | Alkyl Halide (Williamson Ether Synthesis) | Hydroxyl Group | O-Alkyl Derivatives |

Table 2: Examples of Synthesized Derivative Scaffolds

| Derivative Scaffold | R Group Variation | Potential Properties |

| N-Benzoyl Derivatives | Substituted Phenyl Rings | Altered electronics and sterics |

| N-Alkyl Derivatives | Varied Alkyl Chains | Modified basicity and lipophilicity |

| N-Benzenesulfonyl Derivatives | Substituted Phenyl Rings | Enhanced H-bonding potential |

| O-Acetyl Derivative | Acetyl Group | Increased lipophilicity |

| O-Benzyl Derivative | Benzyl Group | Introduction of a bulky, aromatic ether |

The systematic application of these derivatization strategies can lead to the generation of extensive compound libraries. Subsequent screening of these libraries can identify molecules with desired biological activities, and further structure-activity relationship (SAR) studies can guide the design of more potent and selective compounds. nih.govresearchgate.net The pyrrolidinone core itself is a well-established pharmacophore found in a variety of biologically active compounds, suggesting that its derivatives are promising candidates for drug discovery programs. rdd.edu.iqmdpi.com

Mechanistic Investigations of Biological Interactions of 1 3 Amino 2 Hydroxypropyl Pyrrolidin 2 One and Its Derivatives Pre Clinical Research Focus

In Vitro Receptor Binding and Ligand Affinity Studies

Pre-clinical research into the specific binding profile of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one is not extensively documented in publicly available literature. However, the broader class of pyrrolidin-2-one derivatives has been investigated against various molecular targets.

Adrenoceptor Interaction Profiling (e.g., α1, α2, β-Adrenoceptors)

Currently, there is no specific data available from preclinical in vitro studies detailing the direct interaction or binding affinity of this compound for α₁, α₂, or β-adrenoceptors. Adrenoceptor binding is typically assessed using radioligand binding assays in cell lines engineered to express specific human adrenoceptor subtypes. nih.govmdpi.com These assays measure the ability of a test compound to displace a known radioactive ligand, allowing for the determination of its binding affinity (Ki or KD value). nih.gov While many compounds targeting adrenoceptors feature an ethanolamine (B43304) side chain similar to the aminohydroxypropyl group, specific affinity data for the pyrrolidin-2-one scaffold in this context is not available.

Ion Channel Modulation (e.g., Sodium Channels)

There is a lack of specific published research investigating the activity of this compound as a modulator of ion channels, including voltage-gated sodium channels. The modulation of such channels is a key mechanism for many therapeutic agents, and it is often evaluated using electrophysiological techniques like patch-clamp assays on various cell types. nih.govnih.gov While some compounds with vicinal diamine backbones have been shown to modulate sodium channel currents, specific data for this pyrrolidinone derivative has not been reported. nih.gov

Interaction with Other Molecular Targets (e.g., Monoamine Transporters, MDM2-p53)

Monoamine Transporters: In vitro screening data for this compound against the primary monoamine transporters—the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is not currently available in the scientific literature. The interaction with these transporters is a critical aspect for centrally acting agents and is typically evaluated through radioligand displacement assays or uptake inhibition studies. mdpi.comnih.govnih.gov

MDM2-p53 Interaction: A significant body of preclinical research has focused on pyrrolidin-2-one derivatives as inhibitors of the protein-protein interaction (PPI) between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor. nih.govscispace.com The p53-MDM2 interaction is a key negative feedback loop that controls p53's function as a "guardian of the genome," and its inhibition is a promising strategy in cancer therapy. ascentagepharma.com

Structure-based design has led to the identification of potent pyrrolidone derivatives that act as novel inhibitors of this interaction. nih.gov Optimization of initial hits resulted in compounds with nanomolar inhibitory activity. nih.gov Further development led to chemically stable spiro-oxindole compounds incorporating a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold, which demonstrate high potency in biochemical assays. acs.orgnih.gov These compounds were designed to mimic the binding of key p53 residues (Phe19, Trp23, and Leu26) into the hydrophobic cleft of the MDM2 protein. ascentagepharma.com

| Compound/Derivative | Target | Assay Type | Affinity (Ki or IC₅₀) | Reference |

| Pyrrolidone Derivative 60a | MDM2-p53 | Biochemical | Ki = 150.0 nM | nih.gov |

| Pyrrolidone Derivative 41 | MDM2-p53 | Biochemical | Ki = 260.0 nM | nih.gov |

| Spiro-oxindole Derivative 17 | MDM2-p53 | Biochemical | IC₅₀ < 10 nM | acs.org |

| Spiro-oxindole Derivative BI-0252 | MDM2-p53 | Biochemical | Potent Inhibition | nih.gov |

Cell-Based Biological Activity Assays

Evaluation of Cellular Response and Pathway Modulation

Derivatives of this compound have demonstrated clear modulation of cellular pathways in cell-based assays.

The pyrrolidinone-based MDM2-p53 inhibitors have been shown to effectively activate the p53 pathway in cancer cells that retain wild-type p53. acs.org In vivo studies on mouse xenograft models using these compounds confirmed on-target activity through the induction of p53 target genes. acs.org This activation of the p53 pathway is the intended cellular response, leading to cell cycle arrest and apoptosis in tumor cells.

Separately, isoflavone (B191592) derivatives featuring a 3-amino-2-hydroxypropoxy side chain—structurally related to the side chain of the target compound—were synthesized and evaluated as potential antitumor agents. nih.gov One such derivative, compound 3b , was found to strongly up-regulate antioxidant response element (ARE)-luciferase reporter activity. nih.gov Further investigation showed that this compound induced the nuclear translocation of the transcription factor Nrf2 and upregulated its downstream target genes, NQO-1 and HO-1, at the protein level. nih.gov This indicates modulation of the Nrf2/ARE pathway, which is crucial for protection against oxidative stress. nih.gov

Assessment of In Vitro Cytotoxicity and Antiproliferative Activities in Cell Lines

The antiproliferative effects of pyrrolidin-2-one derivatives have been extensively studied, particularly in the context of MDM2-p53 inhibition. These compounds exhibit potent and selective activity against cancer cell lines with wild-type p53, while showing significantly less activity against cells with mutated or deleted p53. nih.govacs.org

For instance, spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives showed strong cellular potency in the p53 wild-type osteosarcoma SJSA-1 cell line, with IC₅₀ values in the nanomolar range. acs.org Crucially, these compounds had no effect on the growth of the p53 mutant SK-OV-3 cell line at concentrations up to 25 µM, demonstrating their specific mechanism of action. acs.org Similarly, other optimized pyrrolidone derivatives showed selective activity against tumor cells. nih.gov

The cytotoxicity of isoflavone derivatives bearing the 3-amino-2-hydroxypropoxy moiety was also tested against a panel of human cancer cell lines, including MDA-MB-231 (breast), HT-29 (colon), HCT116 (colon), and HepG2 (liver), using the MTT assay. nih.gov

| Compound/Derivative | Cell Line | Cell Type | Antiproliferative Activity (IC₅₀) | Reference |

| Spiro-oxindole Derivative 17 | SJSA-1 | Osteosarcoma (p53 wild-type) | 67 nM | acs.org |

| Spiro-oxindole Derivative 17 | SK-OV-3 | Ovarian Cancer (p53 mutant) | > 25 µM | acs.org |

| Pyrrolidone Derivative 41 | A549 | Lung Carcinoma | Potent Activity | nih.gov |

| Pyrrolidone Derivative 60a | A549 | Lung Carcinoma | Potent Activity | nih.gov |

| Isoflavone Derivative 3b | MDA-MB-231 | Breast Cancer | Highest cytotoxic activity in series | nih.gov |

Enzyme Activity Modulation Studies

Derivatives of the this compound scaffold have been investigated for their potential to modulate the activity of various enzymes, a key aspect of preclinical research. The core structure, featuring a pyrrolidin-2-one ring, is a versatile template for designing enzyme inhibitors. For instance, functionalized pyrrolidine (B122466) derivatives have been identified as inhibitors of α-mannosidase I and II enzymes. nih.gov The interaction with these enzymes often involves hydrogen bonds, hydrophobic π-π stacking, and interactions with metal ions like calcium and zinc within the enzyme's active site. nih.gov

Furthermore, the pyrrolidine framework is central to the design of inhibitors for other enzyme classes. Studies have shown that certain derivatives can inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov For example, a derivative, 5,7-diacetylflavone (Ch-4), demonstrated selective inhibition of COX-2 with an IC50 of 2.7 microM, with modeling suggesting it fits well into the enzyme's binding pocket. nih.gov Other research has focused on developing pyrrolidine derivatives as inhibitors of neutrophilic inflammation through the modulation of MAPK and Akt pathways. nih.gov These studies highlight the capacity of the pyrrolidin-2-one backbone to serve as a platform for developing targeted enzyme modulators, a crucial step in discovering new therapeutic agents.

In Vitro Antimicrobial Research

The pyrrolidin-2-one moiety is a constituent of numerous compounds exhibiting a wide range of antimicrobial properties. Preclinical in vitro studies have explored the efficacy of these derivatives against various pathogenic bacteria and fungi.

Derivatives of pyrrolidin-2-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Research has shown that N-substituted pyrrolidin-2-ones can possess good antibacterial activity. rdd.edu.iq For example, novel amino phenyl pyrrolidine-2-one compounds have exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq Similarly, copolymers incorporating N-vinyl pyrrolidine-2-one have shown considerable antibacterial effects against Klebsiella aerogenes, Pseudomonas desmolyticum, Escherichia coli, and Staphylococcus aureus. rdd.edu.iq

Other studies on related structures, such as pyrrolidine-2,5-dione derivatives, have reported moderate to low activity against a panel of bacteria, including Staphylococcus aureus and Vibrio cholerae. nih.gov The antibacterial activity of these compounds is often structure-dependent, with specific substitutions on the pyrrolidine ring influencing their efficacy and spectrum. mdpi.com The mechanism of action for many of these derivatives is still under investigation, but it is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Pyrrolidine Derivatives

In addition to antibacterial properties, pyrrolidin-2-one derivatives have been evaluated for their antifungal potential. Studies on 2,3-pyrrolidinedione derivatives have shown significant activity against oral pathogens like Candida albicans, with efficacy comparable to the established antiseptic chlorhexidine. nih.govresearchgate.net Metal complexes of pyrrolidone thiosemicarbazone have also been found to have significant antifungal activities against species such as Aspergillus niger and Candida albicans. nih.gov

The antifungal efficacy, much like the antibacterial activity, is highly dependent on the specific chemical structure of the derivative. For instance, while the base thiosemicarbazone ligand showed no antifungal activity on its own, its metal complexes with Copper(II), Nickel(II), and Cobalt(II) exhibited good activity. nih.gov The proposed mechanisms often involve the disruption of fungal cell membrane integrity or inhibition of key virulence factors like biofilm formation. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental in medicinal chemistry. For derivatives of this compound, SAR studies are crucial for optimizing their interactions with biological targets.

QSAR modeling is a computational technique used to identify statistical relationships between the structural properties of compounds and their biological activities. For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, a QSAR model was developed to explain their antiarrhythmic activity. nih.govresearchgate.net This model, which explained up to 91% of the variance in activity, indicated that the biological effect was primarily dependent on specific molecular descriptors derived from quantum chemical calculations. nih.govresearchgate.net

Similar QSAR analyses have been performed on other pyrrolidine derivatives to understand their binding features as enzyme inhibitors. For instance, models for α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for activity. nih.gov These studies provide a quantitative framework for predicting the biological activity of new derivatives and for guiding the design of more potent and selective compounds.

The this compound molecule contains a chiral center at the 2-position of the hydroxypropyl side chain, meaning stereochemistry can play a critical role in its biological activity. The spatial arrangement of atoms (stereoisomers) can significantly affect how a molecule interacts with its biological target, which is typically also chiral (e.g., enzymes, receptors). nih.gov

In Vivo Exploratory Studies in Research Models for Target Engagement and Mechanistic Understanding

Preclinical research utilizing various animal models has been instrumental in elucidating the in vivo effects of Levetiracetam and Brivaracetam. These investigations have explored how these molecules engage with their molecular target, SV2A, and the subsequent physiological responses, particularly within the central nervous system (CNS).

The primary molecular target for derivatives like Levetiracetam and Brivaracetam is the Synaptic Vesicle Glycoprotein 2A (SV2A). nih.govresearchgate.netethz.ch In preclinical research, demonstrating that a compound engages with its intended target in a living system is crucial. Positron Emission Tomography (PET) imaging has emerged as a powerful tool for this purpose.

PET studies in non-human primates have been used to compare the brain uptake and target occupancy of different SV2A ligands. For instance, research has shown that Brivaracetam demonstrates faster and higher occupancy of SV2A in the brain compared to Levetiracetam. researchgate.net This is attributed to its higher permeability and lipophilicity, which allows for more rapid penetration of the blood-brain barrier. nih.govresearchgate.net

PET Imaging: Using specific radiotracers that bind to SV2A, such as [¹¹C]UCB-J, researchers can visualize and quantify the density of this protein in the brain and measure how much of the drug is bound to these sites over time. researchgate.netresearchgate.net

Target Occupancy Measurement: Displacement studies with these PET tracers following administration of a compound like Brivaracetam or Levetiracetam allow for the calculation of target occupancy, confirming that the drug is engaging with SV2A in the living brain. researchgate.net

Correlation with Activity: The level of SV2A occupancy can then be correlated with the observed physiological or behavioral effects in the animal model, providing a direct link between target engagement and functional outcome.

SV2A itself is being investigated as a biomarker for synaptic density, with changes in its expression levels observed in various neurological conditions in animal models and human studies. ethz.chfrontiersin.orgnih.gov Preclinical studies in rodent models of Alzheimer's disease, for example, have shown reduced SV2A expression, which can be quantified using PET imaging. frontiersin.orgnih.gov This suggests that measuring SV2A levels could serve as a biomarker for disease progression and a pharmacodynamic marker for drugs targeting this protein. researchgate.netnuvisan.com

Table 1: Preclinical Methods for SV2A Target Engagement

| Method | Animal Model | Key Finding |

|---|---|---|

| PET Displacement Studies | Rhesus Monkey | Brivaracetam shows faster and higher SV2A occupancy than Levetiracetam. researchgate.net |

| Autoradiography | Rodent Brain Slices | Higher affinity of Brivaracetam for SV2A compared to Levetiracetam. nih.gov |

The primary physiological responses investigated for these derivatives in animal models are centered on the central nervous system, given SV2A's role in neurotransmission.

Central Nervous System (CNS) Responses: A wide range of rodent models of epilepsy have been used to characterize the CNS effects of Levetiracetam and Brivaracetam. nih.govnih.govsemanticscholar.org These models are designed to mimic different aspects of human epilepsy.

Kindling Models: In kindling models (e.g., corneal or amygdala kindling in rats and mice), repeated sub-convulsive electrical stimuli lead to progressively more severe seizures. Both Levetiracetam and Brivaracetam have shown potent activity in suppressing seizure development and expression in these models, indicating an effect on neuronal hyperexcitability and epileptogenesis. nih.govnih.govaesnet.org

Genetic Models: In genetic models, such as audiogenic seizure-prone mice or Genetic Absence Epilepsy Rats from Strasbourg (GAERS), the compounds have demonstrated significant seizure protection. nih.govaesnet.org This highlights their efficacy against seizures with a genetic basis.

Chemoconvulsant Models: Models using chemicals like pilocarpine (B147212) or pentylenetetrazol to induce seizures are also employed. nih.govharvard.edu Studies in these models show that Levetiracetam and its derivatives can suppress seizure activity, though their profile differs from classic antiseizure medications, suggesting a unique mechanism of action. nih.govmdpi.com For example, Levetiracetam was found to be inactive in the maximal electroshock seizure test but potent in kindling models. nih.gov

Beyond seizure control, preclinical studies have explored other CNS effects. In a murine model of neuropathic pain, Brivaracetam was shown to attenuate pain behaviors and was associated with reduced neuroinflammation in the spinal cord. nih.gov Other studies in rats have investigated the impact of Brivaracetam on cognitive processes and anxiety, noting that effects can be dose-dependent. researchgate.net

Cardiovascular Responses: The available preclinical literature on Levetiracetam and Brivaracetam focuses overwhelmingly on their CNS effects. Detailed investigations into specific cardiovascular responses in animal models are not a prominent feature of the published research. The primary mechanism of action via SV2A is concentrated within the CNS, and thus, extensive preclinical cardiovascular profiling is less emphasized compared to the neurological effects. Standard preclinical development would involve general safety pharmacology, but specific mechanistic studies on cardiovascular parameters are not widely reported. nih.govnih.gov

Table 2: Summary of CNS Responses in Preclinical Models

| Animal Model | Derivative Studied | Observed Physiological Response |

|---|---|---|

| Corneally-Kindled Mice | Levetiracetam, Brivaracetam | Suppression of secondarily generalized motor seizures. nih.govaesnet.org |

| Hippocampal-Kindled Rats | Levetiracetam, Brivaracetam | Suppression of motor seizure severity and afterdischarge duration. aesnet.org |

| Audiogenic Susceptible Mice | Levetiracetam, Brivaracetam | Protection against clonic convulsions. aesnet.org |

| GAERS (Genetic Absence Epilepsy) | Levetiracetam, Brivaracetam | Suppression of spike-wave-discharges. aesnet.org |

| Rat Pilocarpine Model | Levetiracetam | Delayed onset of seizures. harvard.edu |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Brivaracetam |

| Levetiracetam |

Computational and Theoretical Chemical Studies of 1 3 Amino 2 Hydroxypropyl Pyrrolidin 2 One

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope and twist forms), and the N-substituted side chain has multiple rotatable bonds. These factors lead to a complex potential energy surface with numerous possible conformers.

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of molecules over time. nih.govresearchgate.net In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movement of the atoms over a specific period, often nanoseconds to microseconds.

For pyrrolidinone derivatives, MD simulations can reveal:

The most stable (lowest energy) conformations of the molecule.

The dynamics of the pyrrolidinone ring and the flexibility of the N-substituted side chain.

The intramolecular hydrogen bonding possibilities, for instance, between the hydroxyl group, the amino group, and the lactam oxygen of this compound.

How the molecule interacts with solvent molecules.

These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its interaction with biological targets. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and reactivity of molecules. These methods are used to complement and refine the results from classical mechanics-based methods like MD.

DFT calculations are instrumental in studying the mechanisms of chemical reactions. For instance, the synthesis of pyrrolidinone derivatives can be modeled to understand the step-by-step process. nih.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

A computational study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) illustrates this approach. nih.govrsc.org The study identified the transition states and calculated the energy barriers for each step of the reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization. For example, the energy barrier for the cyclization step to form the pyrrolidine ring was found to be significantly lower when the lactone group was protonated. nih.gov Such studies provide insights into the factors that control the reaction's feasibility and rate.

Table 1: Example of Calculated Energy Barriers in Pyrrolidinedione Synthesis Note: This data is for a related class of compounds and serves as an illustration of the method.

| Reaction Step | Catalyst/Condition | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Michael Addition | Deprotonated Nitromethane | 21.7 rsc.org |

| Oxygen Migration | Water-assisted | 142.4 rsc.org |

| Tautomerization for Cyclization | - | 178.4 rsc.org |

| Cyclization | Protonated Carbonyl | 11.9 nih.gov |

| Lactone Ring Opening | - | 84.9 nih.gov |

DFT calculations can accurately predict various chemical properties of a molecule like this compound. These include:

Molecular geometry: Bond lengths, bond angles, and dihedral angles.

Electronic properties: Distribution of electron density, dipole moment, and molecular electrostatic potential, which indicates regions of positive and negative charge.

Spectroscopic parameters: DFT can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing these calculated spectra with experimental data can help to confirm the structure and conformation of the molecule. nih.gov

In a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were used to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine. beilstein-journals.orgnih.gov The calculations of the potential energy surface (PES) showed that the main product observed experimentally was formed via the pathway with the lowest Gibbs free energy of activation (ΔG#). This indicated that kinetic selectivity was more significant than thermodynamic selectivity in determining the reaction's outcome. beilstein-journals.orgnih.gov This type of analysis is crucial for optimizing reaction conditions to favor the desired product.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

The process involves:

Obtaining the 3D structures of both the ligand and the receptor (often from X-ray crystallography or homology modeling).

Sampling a large number of possible orientations of the ligand within the receptor's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each orientation. The lower the score, the more favorable the binding.

Studies on various pyrrolidinone derivatives have used molecular docking to investigate their potential as enzyme inhibitors. For example, derivatives have been docked into the active sites of acetylcholinesterase (AChE) and pancreatic lipase. nih.govmdpi.comtandfonline.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. mdpi.com For this compound, the hydroxyl, amino, and carbonyl groups would be expected to form key hydrogen bond interactions within a receptor binding pocket.

Table 2: Example Docking Scores for Pyrrolidinone Derivatives against Acetylcholinesterase (AChE) Note: This data is for different pyrrolidinone derivatives and serves as an illustration of the method.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 14a | -18.59 tandfonline.com |

| Derivative 14d | -18.057 tandfonline.com |

| Donepezil (Standard) | -17.257 tandfonline.com |

Virtual Screening and De Novo Design of Novel Derivatives with Predicted Biological Activities

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Instead of physically testing millions of compounds, virtual screening uses computer models to filter these libraries down to a manageable number of promising candidates for further experimental testing.

For pyrrolidinone-based compounds, a virtual screening workflow could involve:

Library Preparation: Assembling a large database of diverse chemical structures, which could include known pyrrolidinone derivatives or commercially available compounds.

Filtering: Applying filters based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.

Docking-based Screening: Docking the remaining compounds into the target receptor's active site and ranking them based on their docking scores.

De novo design, on the other hand, involves designing a novel molecule from scratch. Algorithms are used to build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor, optimizing its fit and interactions. Starting with the this compound scaffold, de novo design could be used to suggest modifications to the side chain or the pyrrolidinone ring to improve its binding affinity or other properties for a specific biological target.

Both virtual screening and de novo design are powerful computational strategies that can significantly accelerate the discovery of new, potent, and selective pyrrolidinone-based therapeutic agents. nih.gov

Advanced Analytical Methodologies for Research on 1 3 Amino 2 Hydroxypropyl Pyrrolidin 2 One

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular architecture and bonding of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the carbon-hydrogen framework of this compound can be mapped out in detail.

In a typical ¹H NMR spectrum, each unique proton environment generates a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this molecule, distinct signals would be expected for the protons on the pyrrolidinone ring, the N-H protons of the primary amine, the O-H proton of the alcohol, and the various methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the hydroxypropyl side chain.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. A key signal in the ¹³C spectrum would be the resonance for the carbonyl carbon (C=O) of the lactam ring, which typically appears significantly downfield (e.g., >170 ppm) due to its deshielded nature. mdpi.com Other signals would correspond to the carbons of the pyrrolidinone ring and the side chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the final structure.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carbonyl | C=O | - | 170 - 175 |

| Methylene | Ring -CH₂-C=O | 2.2 - 2.5 | 30 - 35 |

| Methylene | Ring -CH₂-CH₂-N | 1.9 - 2.2 | 17 - 22 |

| Methylene | Ring N-CH₂- | 3.3 - 3.6 | 45 - 50 |

| Methylene | N-CH₂-CH(OH) | 3.2 - 3.5 | 50 - 55 |

| Methine | -CH(OH)- | 3.8 - 4.2 | 65 - 70 |

| Methylene | -CH₂-NH₂ | 2.7 - 3.0 | 42 - 48 |

| Amine | -NH₂ | Variable (broad) | - |

| Hydroxyl | -OH | Variable (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (-NH₂) and hydroxyl (-OH) groups would be indicated by broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The N-H stretching of the primary amine often appears as a doublet in this region. A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the tertiary amide (lactam) group is expected in the range of 1650-1690 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl portions of the molecule (around 2850-3000 cm⁻¹) and C-N stretching vibrations (typically 1000-1350 cm⁻¹).

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| N-H (Primary Amine) | Stretch | 3300 - 3500 | Medium, Broad (often two bands) |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C=O (Tertiary Amide/Lactam) | Stretch | 1650 - 1690 | Strong, Sharp |

| N-H (Primary Amine) | Bend (Scissoring) | 1590 - 1650 | Medium |

| C-O (Alcohol) | Stretch | 1050 - 1150 | Strong |

| C-N (Amine/Amide) | Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis, including Degradation Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound (Molecular Formula: C₇H₁₄N₂O₂), the molecular weight is 158.2 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and often breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint. Plausible fragmentation pathways for this compound include:

Cleavage of the C-C bond between the side chain and the ring.

Loss of the terminal amino-methyl group (-CH₂NH₂).

Fragmentation of the pyrrolidinone ring itself.

Loss of a water molecule from the hydroxyl group.

MS is also a critical tool for identifying and characterizing degradation products that may form during synthesis, storage, or use. By coupling MS with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), complex mixtures can be analyzed, and the molecular weights of impurities and degradants can be determined, providing clues to their structures. For instance, proline-containing structures can exhibit unique fragmentation behaviors, such as head-to-tail cyclization followed by specific residue eliminations under collision-induced dissociation (CID) conditions. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, by-products, and degradation products. This separation is vital for assessing the purity of a sample and for quantifying its components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 or ODS column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the compound's polar nature, a highly aqueous mobile phase, often consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be employed. sielc.com To improve peak shape and resolution for the basic amine group, an acid modifier such as formic acid or orthophosphoric acid is typically added to the mobile phase. sielc.comijper.org Detection can be achieved using a UV detector if the molecule possesses a chromophore, although this compound has a weak UV absorbance. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective. For ultimate sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (ODS), e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | ELSD, CAD, or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of this compound, stemming from its amine and hydroxyl groups, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. mdpi.com

The most common derivatization method for compounds with active hydrogens (in -OH and -NH₂ groups) is silylation. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen atoms with non-polar trimethylsilyl (TMS) groups. This process significantly increases the volatility of the compound, allowing it to be analyzed by GC.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5 or slightly more polar DB-1701 column). The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (GC-MS) provides definitive identification of the derivatized compound and any impurities. researchgate.net

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS, or similar silylating agent |

| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | e.g., Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | ~290 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This method provides detailed information about bond lengths, bond angles, and conformational geometry, which are crucial for understanding the structure and function of a molecule. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

Principles and Application to this compound:

To study this compound using X-ray crystallography, the first and often most challenging step would be to grow a high-quality single crystal of the compound. nih.gov Once a suitable crystal is obtained, it would be mounted in a diffractometer and exposed to X-rays. The diffraction data would then be used to calculate an electron density map, from which the atomic positions can be determined.

The resulting structural information would be invaluable for:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of the atoms and the stereochemistry of the chiral centers.

Analysis of intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. This can provide insights into the compound's physical properties, such as melting point and solubility.

Conformational analysis: Determining the preferred three-dimensional shape of the molecule in the solid state.

Hypothetical Crystallographic Data Table:

Should an X-ray crystallographic study be performed on this compound, the findings would be summarized in a table similar to the one below. The data presented here is illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₄N₂O₃ |

| Formula Weight | 174.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.362 |

| R-factor | 0.045 |

Biophysical Techniques for Studying Molecular Interactions

Biophysical techniques are essential for understanding how a molecule interacts with biological targets, such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two prominent label-free methods used to quantify these interactions. nih.govcytivalifesciences.com

Surface Plasmon Resonance (SPR):

SPR is a real-time, label-free optical technique for monitoring molecular interactions. cytivalifesciences.comnih.gov It measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules (the ligand) is immobilized. ox.ac.uk The other molecule (the analyte) is then flowed over the surface. The binding and dissociation of the analyte cause changes in the refractive index, which are recorded in a sensorgram. cytivalifesciences.com

Application to this compound:

If this compound were to be investigated for its interaction with a specific protein target, SPR could provide valuable kinetic data. The protein would typically be immobilized on the sensor chip, and solutions of this compound at various concentrations would be injected.

From the resulting sensorgrams, the following parameters could be determined:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity.

Hypothetical SPR Data Table:

The kinetic parameters for the interaction of this compound with a hypothetical target protein, as determined by SPR, could be presented as follows. This data is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Association Rate (kₐ) (M⁻¹s⁻¹) | 2.5 x 10⁴ |

| Dissociation Rate (kₑ) (s⁻¹) | 1.2 x 10⁻³ |

| Dissociation Constant (Kₑ) (µM) | 48 |

Isothermal Titration Calorimetry (ITC):

ITC is a thermodynamic technique that directly measures the heat changes associated with molecular interactions. nih.gov In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of the other molecule (the macromolecule) in a sample cell. The heat released or absorbed during binding is measured, allowing for the determination of thermodynamic parameters. nih.govnih.gov

Application to this compound:

ITC could be used to provide a complete thermodynamic profile of the interaction between this compound and its biological target. By measuring the heat changes upon binding, ITC can determine:

Binding affinity (Kₐ): The strength of the interaction.

Enthalpy change (ΔH): The heat released or absorbed upon binding, providing insight into the types of bonds being formed. nih.gov

Entropy change (ΔS): The change in disorder of the system upon binding. nih.gov

Stoichiometry (n): The ratio of the molecules in the complex.

Hypothetical ITC Data Table:

A summary of the thermodynamic parameters for the binding of this compound to a hypothetical target protein, as determined by ITC, might be presented as follows. This data is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Stoichiometry (n) | 1.1 |

| Binding Affinity (Kₐ) (M⁻¹) | 2.1 x 10⁴ |

| Enthalpy Change (ΔH) (kcal/mol) | -5.8 |

| Entropy Change (ΔS) (cal/mol·K) | 2.5 |

Future Research Directions and Unexplored Avenues for 1 3 Amino 2 Hydroxypropyl Pyrrolidin 2 One

Development of Novel and More Efficient Synthetic Methodologies

Current synthetic routes to pyrrolidine (B122466) derivatives, while effective, often present opportunities for improvement in terms of yield, stereoselectivity, and environmental impact. Future research should prioritize the development of more elegant and efficient synthetic strategies for 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one. This includes the exploration of novel catalytic systems, such as organocatalysis, which can offer milder reaction conditions and reduce reliance on heavy metal catalysts. scitechdaily.com

Furthermore, the principles of green chemistry should be integrated into new synthetic designs. This involves minimizing waste, utilizing renewable starting materials, and designing syntheses with a high atom economy. One-pot, multi-component reactions that allow for the construction of the target molecule in a single step from simple precursors represent a particularly promising avenue. nih.gov Such approaches not only enhance efficiency but also reduce the environmental footprint of the synthesis.

A comparative overview of potential synthetic improvements is presented in the table below:

| Current Approaches | Potential Future Methodologies | Key Advantages of Future Methodologies |

| Multi-step syntheses | One-pot, multi-component reactions | Increased efficiency, reduced waste |

| Use of traditional catalysts | Development of novel organocatalysts | Milder reaction conditions, lower toxicity |

| Reliance on petroleum-based starting materials | Utilization of bio-based feedstocks | Improved sustainability |

Exploration of Unconventional Biological Targets and Pathways